Boc-D-serine
CAS No.: 6368-20-3
VCID: VC21543674
Molecular Formula: C14H17N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-serine, also known as (tert-Butoxycarbonyl)-D-serine, is a derivative of the amino acid D-serine. It is widely used in organic synthesis, particularly in peptide synthesis, where it serves as a protective group for the amine functionality of D-serine. This compound is crucial for the selective modification of amino acids during peptide synthesis, enhancing the efficiency of creating complex peptide structures. Peptide SynthesisBoc-D-serine is primarily used in solid-phase peptide synthesis. It protects the amine group of D-serine, allowing for controlled deprotection and coupling reactions during peptide assembly. This is essential for synthesizing peptides with specific sequences and structures. Neuroscience ResearchIn neuroscience, Boc-D-serine is studied for its potential role in modulating NMDA receptors. These receptors are crucial for synaptic plasticity and memory formation, making Boc-D-serine relevant in research on neurological disorders. Drug DevelopmentThe compound is used in designing novel pharmaceuticals, particularly those targeting amino acid metabolism and neurotransmission pathways. Its chiral nature makes it valuable for developing enantiomerically pure drugs. BioconjugationBoc-D-serine can be employed in bioconjugation techniques to link biomolecules. This improves the specificity and efficacy of therapeutic agents in drug delivery systems or diagnostic applications. Research FindingsRecent studies have highlighted the importance of D-serine, the unprotected form of Boc-D-serine, in neurological conditions. For instance, elevated levels of D-serine have been associated with Alzheimer's disease (AD), suggesting its potential as a biomarker for diagnosing AD. D-serine levels in cerebrospinal fluid (CSF) are significantly higher in AD patients compared to healthy controls, and these levels correlate with cognitive decline . |
---|---|
CAS No. | 6368-20-3 |
Product Name | Boc-D-serine |
Molecular Formula | C14H17N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1 |
Standard InChIKey | DMEAHHGMZZKXFD-ZDUSSCGKSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC |
SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC |
Synonyms | (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide;6367-17-5;N-Acetyltryptophanmethylamide;Ac-Trp-NHMe;NATMA;N-Ac-Trp-NHMe;AC1L469U;SCHEMBL13827436;N-Acetyl-N'-methyltryptophanamide;ZINC5167467;AM028698;1H-Indole-3-propanamide,alpha-(acetylamino)-N-methyl-,(S)- |
PubChem Compound | 637603 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume